molecular formula C15H21N3O3S B11236842 N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-tert-butyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11236842
M. Wt: 323.4 g/mol
InChI Key: XGTBLPFEHGVFKD-UHFFFAOYSA-N
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Description

N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound belonging to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This reaction forms an intermediate, which is then subjected to further reactions to introduce the desired substituents and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiadiazine ring system allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A diuretic used in the treatment of hypertension.

    Hydrochlorothiazide: Another diuretic with similar applications.

    Bendroflumethiazide: Used for the treatment of high blood pressure and edema.

The uniqueness of N-(2-METHYL-2-PROPANYL)-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE lies in its specific substituents and the resulting properties, which differentiate it from other compounds in the same class.

Properties

Molecular Formula

C15H21N3O3S

Molecular Weight

323.4 g/mol

IUPAC Name

N-tert-butyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C15H21N3O3S/c1-5-8-18-10-16-22(20,21)13-9-11(6-7-12(13)18)14(19)17-15(2,3)4/h6-7,9-10H,5,8H2,1-4H3,(H,17,19)

InChI Key

XGTBLPFEHGVFKD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)(C)C

Origin of Product

United States

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